molecular formula C11H16N4O B6952124 N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide

N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide

Cat. No.: B6952124
M. Wt: 220.27 g/mol
InChI Key: IIHRUEPKLZCKHP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-8-4-13-11(14-5-8)15-7-10(16)12-6-9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHRUEPKLZCKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NCC(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of the cyclopropylmethyl group: This step may involve the alkylation of the amide nitrogen using a cyclopropylmethyl halide in the presence of a base.

    Attachment of the pyrimidinyl group: This can be done through a nucleophilic substitution reaction where the amine group of the acetamide reacts with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action for N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2-[(5-methylpyrimidin-2-yl)amino]acetamide: can be compared with other acetamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethyl group and the 5-methylpyrimidin-2-yl moiety, which may confer unique chemical and biological properties.

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